molecular formula C17H14N6O2 B2480521 4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 1081122-95-3

4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No. B2480521
CAS RN: 1081122-95-3
M. Wt: 334.339
InChI Key: DUWROSKKSUYBKE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its chemical properties .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, and reactivity. Computational methods can also be used to predict these properties .

Scientific Research Applications

Photoluminescent Materials

The presence of the 1,3,4-oxadiazole and triazole moieties suggests potential photoluminescent properties. Researchers have synthesized related compounds with fluorescence characteristics, making them useful in optoelectronic applications .

Biological Activity

The 1,2,3-triazole moiety is known for its biological activity. Researchers have investigated related compounds for potential antimicrobial, antiviral, and antifungal properties . Further studies could reveal specific applications.

Enzyme Inhibition Studies

While not directly related to the compound itself, understanding its interactions with enzymes can provide insights into drug design. For instance, the study of substituted imidazoles and indole derivatives as inhibitors of linoleate oxygenase activity highlights their potential pharmacological relevance .

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its interactions with enzymes, receptors, or other cellular components .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can involve testing the compound’s toxicity, flammability, and potential for causing skin or eye irritation .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and safety. This could involve more detailed studies of its mechanism of action, or the development of new synthesis methods .

properties

IUPAC Name

2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-11-15(17-21-20-16(25-17)12-6-8-18-9-7-12)19-22-23(11)13-4-3-5-14(10-13)24-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWROSKKSUYBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine

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